molecular formula C9H18N2 B6144401 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine CAS No. 108640-14-8

3-ethyl-3-azabicyclo[3.2.1]octan-8-amine

Cat. No.: B6144401
CAS No.: 108640-14-8
M. Wt: 154.25 g/mol
InChI Key: AWISUXVXHHYBER-UHFFFAOYSA-N
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Description

3-ethyl-3-azabicyclo[3.2.1]octan-8-amine is a chemical compound featuring a bridged bicyclic scaffold of significant interest in medicinal chemistry and neuropharmacology research. While specific pharmacological data for this exact compound may be limited, its core structure is closely related to well-studied classes of bioactive molecules. The 3-azabicyclo[3.2.1]octane system serves as a conformationally restricted framework that is often investigated for its potential interaction with central nervous system targets . Related compounds built on similar azabicyclic scaffolds have been extensively explored as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in higher cognitive processes such as memory and learning . Furthermore, the 8-azabicyclo[3.2.1]octane structure is the central core of tropane alkaloids and is a key scaffold in the development of monoamine reuptake inhibitors . Such inhibitors are valuable research tools for studying the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, which are primary targets in the investigation of substance use disorders and neurological conditions . The rigid structure of this bicyclic amine provides researchers with a versatile building block for structure-activity relationship (SAR) studies, enabling the exploration of molecular conformation on biological activity and the development of novel pharmacological probes . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-3-azabicyclo[3.2.1]octan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-11-5-7-3-4-8(6-11)9(7)10/h7-9H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWISUXVXHHYBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CCC(C1)C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to the structural determination of complex organic molecules. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with X-ray crystallography, provide a detailed picture of the molecule's architecture in both solution and solid states.

NMR spectroscopy is the most powerful tool for determining the solution-state structure of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, which in turn defines the molecule's connectivity and conformational preferences.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the signals would be distributed in characteristic regions. The ethyl group attached to the nitrogen would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-CH₂-N), shifted downfield due to the influence of the adjacent nitrogen atom. The protons on the bicyclic framework would appear as a series of complex multiplets, with the bridgehead protons (at C1 and C5) typically resonating at distinct chemical shifts. The proton at C8, attached to the same carbon as the amine group, would also have a characteristic chemical shift.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The bicyclic structure, along with the N-ethyl group, would result in distinct signals for each carbon. The carbons directly bonded to the nitrogen atom (C2, C4, and the ethyl methylene carbon) would be deshielded and appear further downfield. Based on data for analogous compounds like Ethyl 3-Ethyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate, the expected chemical shift regions can be estimated.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Notes
Bicyclic Protons 1.5 - 3.5 25 - 65 Complex multiplets due to rigid structure. Bridgehead (C1, C5) and α-to-N (C2, C4) protons are typically downfield.
-CH-NH₂ (C8) ~3.0 - 4.0 ~50 - 60 Chemical shift is dependent on stereochemistry (exo/endo).
-NH₂ 1.0 - 3.0 - Broad signal, chemical shift is concentration and solvent dependent.
N-CH₂-CH₃ ~2.5 (quartet) ~45 - 55 Deshielded by the nitrogen atom.

Note: These are estimated values based on general principles and data from related structures. Actual values may vary.

Two-dimensional NMR experiments are essential for unambiguously assigning the complex spectra of bicyclic systems and determining their conformation.

Gradient Heteronuclear Single Quantum Coherence (gHSQC): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is an indispensable tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.

Total Correlation Spectroscopy (TOCSY): TOCSY establishes correlations between all protons within a coupled spin system. It is particularly useful for identifying all the protons belonging to the six-membered and five-membered rings of the bicyclic core.

Studies on related amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-amines have successfully used these 2D techniques to assign all proton and carbon resonances and confirm a chair-envelope conformation researchgate.net.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to the primary amine (-NH₂) and the hydrocarbon framework.

Key expected absorptions include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. The exact position of these bands can be influenced by hydrogen bonding.

C-H Stretching: Absorptions in the 2800-3000 cm⁻¹ range would arise from the C-H bonds of the ethyl group and the bicyclic skeleton.

N-H Bending: A characteristic scissoring vibration for primary amines is expected to appear in the 1590-1650 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bonds would result in absorptions in the 1000-1250 cm⁻¹ range.

Furthermore, the presence of the primary amine group allows for intermolecular hydrogen bonding (N-H···N), which can lead to a broadening of the N-H stretching bands. IR studies on related azabicyclo[3.2.1]octanols have confirmed the presence of intermolecular hydrogen bonding in the solid state researchgate.net.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric) 3300 - 3500 Medium
C-H Stretch (aliphatic) 2800 - 3000 Strong
N-H Bend (scissoring) 1590 - 1650 Medium-Strong

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would unambiguously determine all bond lengths, bond angles, and torsional angles of this compound.

For this compound, a crystal structure would confirm:

The absolute connectivity of the atoms.

The stereochemistry at the bridgehead carbons (C1 and C5) and at the C8 position.

The solid-state conformation of the bicyclic system. Studies on analogous compounds, such as a salt of endo-3-aminotropane, show that the 3-azabicyclo[3.2.1]octane skeleton adopts a conformation where the six-membered ring is a chair and the five-membered ring is an envelope researchgate.netnih.gov.

The packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds involving the amine group.

While a crystal structure for the specific title compound is not publicly available, analysis of related structures provides a reliable model for its expected solid-state conformation nih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Computational Approaches to Structural and Conformational Analysis

Computational chemistry, particularly methods like Density Functional Theory (DFT), serves as a powerful complementary tool to experimental techniques. DFT calculations can predict the geometries, relative energies, and spectroscopic properties of different possible conformations of a molecule .

For this compound, computational studies would be used to:

Identify Stable Conformers: The 3-azabicyclo[3.2.1]octane core can theoretically exist in several conformations, primarily differing in the puckering of the six-membered ring (chair, boat, or twist-boat) . DFT calculations can determine the lowest energy (most stable) conformation, which is widely predicted and experimentally supported to be the chair-envelope form for this bicyclic system researchgate.netmontclair.edu.

Analyze Substituent Effects: These calculations can model the preferred orientation of the N-ethyl group (axial vs. equatorial) and the C8-amine group (exo vs. endo), providing the relative energies for each isomer. Computational studies on related N-substituted tropanes have extensively investigated these conformational preferences .

Predict Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts and IR vibrational frequencies. Comparing these calculated values with experimental data can aid in the assignment of complex spectra and confirm the proposed structure and conformation researchgate.net.

In silico analyses of similar 3-azabicyclic diamines using DFT at the B3-LYP level of theory have shown that chair-like conformations are generally more stable for the [3.2.1] templates montclair.edu.

Molecular Modeling and Geometry Optimization

Molecular modeling and geometry optimization are essential computational tools for understanding the three-dimensional structure of bicyclic amines like the 3-azabicyclo[3.2.1]octane system. These methods are used to identify the most stable conformations and their geometric parameters.

Computational studies on related 3-azabicyclo[3.2.1]octane scaffolds show that the bicyclic system's geometry is primarily defined by the conformation of its six-membered piperidine (B6355638) ring and five-membered cyclopentane (B165970) ring. csic.esnih.gov Geometry optimization, often performed using quantum mechanical methods like Density Functional Theory (DFT), can accurately predict bond lengths, bond angles, and torsional angles. als-journal.com For the parent 3-azabicyclo[3.2.1]octane skeleton, these calculations identify several possible conformations, with the chair, boat, or twist-boat forms of the piperidine ring being the most significant. The addition of substituents, such as the ethyl group at the N-3 position and the amine group at the C-8 position, influences the relative stability of these conformations but does not significantly alter the fundamental structure of the propane diamine unit within the scaffold. montclair.edu

Density Functional Theory (DFT) Calculations for Conformational Energetics and N-Invertomer Stereochemistry

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and conformational energetics of molecules. For N-substituted bicyclic amines, DFT calculations are particularly crucial for determining the relative stability of different N-invertomers—stereoisomers that differ in the configuration of the nitrogen atom.

In the 3-ethyl-3-azabicyclo[3.2.1]octane system, the ethyl group on the nitrogen can occupy either an axial or an equatorial position relative to the piperidine ring. The energy difference between these two invertomers determines their relative population at equilibrium. DFT calculations performed on analogous N-substituted nortropinones (N-alkyl-8-azabicyclo[3.2.1]octan-3-ones) provide insight into the energetics of this inversion. These studies show that the preference for the equatorial versus axial position is highly dependent on the steric bulk of the N-alkyl substituent and the solvent environment. For an N-ethyl group, calculations in the gas phase and in solution (water, methanol) consistently show a preference for the equatorial invertomer, although the energy difference is relatively small. This preference is driven by the minimization of steric hindrance.

N-SubstituentPhaseΔG (kcal/mol) (axial → equatorial)Equatorial:Axial Ratio
EthylGas-0.141.5 : 1
Water-0.292.0 : 1
IsopropylGas+0.560.21 : 1
Water+0.320.58 : 1
t-ButylGas-2.0279.0 : 1
Water-2.349.4 : 1

Data adapted from DFT calculations on N-substituted nortropinones, illustrating the influence of substituent size on N-invertomer stability.

In Silico Conformational Analysis of Bicyclic Diamine Scaffolds

In silico conformational analysis is a vital approach for studying the structural properties of bicyclic diamines like this compound. montclair.edu These studies provide insights into the conformational stability, rigidity, and resemblance of these scaffolds to flexible diamines such as 1,3-diaminopropane. montclair.edu

Computational analyses reveal that 3-azabicyclo[3.2.1]octane-based diamines possess two primary low-energy conformations for the piperidine ring: a chair-like and a boat-like orientation. montclair.edu For the [3.2.1] system, the chair-like conformation is generally found to be more stable. montclair.edu The energy barrier between these conformations is relatively low (<9 kcal/mol), indicating a degree of conformational flexibility. montclair.edu By overlaying the optimized structures of these rigid scaffolds onto the low-energy conformers of flexible diamines, it is possible to assess the degree of structural overlap. This information is valuable for ligand design, as it helps in developing structure-activity relationships. montclair.edu

Stereochemical Considerations and Isomerism

The stereochemistry of the 3-azabicyclo[3.2.1]octane system is complex, with multiple stereocenters and conformational isomers that significantly influence its chemical and biological properties.

Endo/Exo Stereochemistry of Substituents

The bicyclic nature of the 3-azabicyclo[3.2.1]octane scaffold gives rise to endo and exo diastereomers for substituents on the ring system. The endo position is oriented towards the larger C6-C7 bridge, while the exo position is directed away from it.

The stereochemistry of substituents can have a profound impact on molecular properties and biological activity. For instance, in a study of azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors, the endo-isomer showed potent, submicromolar activity, whereas the corresponding exo-diastereoisomer was completely devoid of activity. nih.gov This highlights the critical importance of controlling and defining the endo/exo stereochemistry of substituents when designing molecules based on this scaffold. The amine group at the C-8 position of this compound can also exist in two diastereomeric forms, often designated as α (endo) and β (exo), further contributing to the isomeric complexity of the molecule. csic.es

Chirality and Enantiomeric Purity

The 3-azabicyclo[3.2.1]octane scaffold is chiral, and its derivatives can exist as enantiomers. The development of synthetic methods to produce these compounds in an enantiomerically pure form is a significant area of research, as different enantiomers can exhibit vastly different biological activities. ehu.es

Enantioselective approaches to construct the 8-azabicyclo[3.2.1]octane core, a closely related structure, often rely on methods such as desymmetrization of achiral starting materials or cycloaddition reactions using chiral auxiliaries or catalysts. ehu.esresearchgate.net The enantiomeric purity of the final product is crucial and is typically determined using techniques like chiral chromatography or by measuring the Flack parameter during X-ray crystallographic analysis of a single crystal. Achieving high enantiomeric excess ensures that the properties of the compound can be attributed to a single, well-defined stereoisomer. nih.gov

Conformational Dynamics of the Bicyclic Ring System (e.g., Chair-Envelope Conformation)

The 3-azabicyclo[3.2.1]octane ring system is not static but exists in a dynamic equilibrium of conformations. The most stable and frequently cited conformation is the chair-envelope. csic.esresearchgate.net In this arrangement, the six-membered piperidine ring adopts a chair conformation, while the five-membered cyclopentane ring assumes an envelope shape. csic.esnih.gov

Spectroscopic studies (¹H and ¹³C NMR) and X-ray crystallography have confirmed this conformational preference in various derivatives. csic.esresearchgate.net In 3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-ol, the bicyclic system adopts a chair-envelope conformation where the piperidine ring is in a distorted chair form and the cyclopentane ring is an envelope flattened at the C-8 position. nih.gov The substituent on the nitrogen atom (in this case, phenethyl) typically occupies the equatorial position to minimize steric interactions. csic.esnih.gov While the chair-envelope is often the lowest energy conformation, other forms, such as a boat-envelope, can be populated, particularly in different solvent environments where intramolecular hydrogen bonding may stabilize otherwise less favorable conformations. csic.es

Molecular Interactions and Structure Activity Relationship Sar Studies

Computational Docking and Molecular Dynamics Simulations

Computational approaches are pivotal in predicting how ligands like 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine interact with receptor binding sites. These methods provide a virtual window into the molecular landscape, guiding the rational design of novel compounds with desired pharmacological profiles.

Prediction of Ligand-Receptor Binding Modes

Computational docking studies on analogous azabicyclo[3.2.1]octane derivatives have been employed to predict their binding orientation within the active sites of various receptors, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govnih.gov

For instance, in studies of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors, docking simulations showed that the endo-substituted azabicyclooctane scaffold binds within the enzyme's binding pocket. nih.gov The substituted pyrazole ring was predicted to form key hydrogen bond interactions with specific amino acid residues, such as E195. nih.gov While these studies were not on this compound itself, they suggest that the azabicyclo[3.2.1]octane core serves as a rigid scaffold to orient functional groups for optimal interaction with the receptor.

Similarly, docking studies of benztropine (B127874) analogues, which share the 8-azabicyclo[3.2.1]octane core, into the dopamine transporter have been used to understand their binding. These models indicate that the tropane (B1204802) core establishes critical interactions within the transporter's binding pocket. nih.gov For this compound, it can be predicted that the ethyl group on the nitrogen at the 3-position and the amine group at the 8-position will significantly influence its orientation and interaction with amino acid residues in a given receptor. The conformationally restricted nature of the bicyclic system is a key feature in these interactions. montclair.edu

Understanding Molecular Basis of Affinity and Selectivity

Structure-activity relationship (SAR) studies on a variety of 8-azabicyclo[3.2.1]octane derivatives have provided a wealth of information regarding the molecular determinants of affinity and selectivity. nih.govresearchgate.net These studies systematically modify different parts of the molecule to observe the effects on binding to various transporters and receptors.

One key finding is that N-substitution on the azabicyclo[3.2.1]octane ring can significantly impact selectivity. nih.gov For example, in a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the substitution at the 8-position was found to be a critical determinant of selectivity between the dopamine transporter (DAT) and the serotonin transporter (SERT). nih.govresearchgate.net An 8-cyclopropylmethyl group, for instance, conferred high SERT/DAT selectivity. nih.govresearchgate.net This suggests that the nature of the substituent on the nitrogen atom of the azabicyclic ring system plays a crucial role in fine-tuning the interaction with the subtle differences in the binding pockets of different transporters.

The stereochemistry of the substituents on the azabicyclo[3.2.1]octane ring is another critical factor. Studies on related tropane analogs, which share the same core structure, have shown that the stereochemical orientation of substituents can dramatically affect binding affinity. nih.gov For instance, the endo-isomer of a pyrazole azabicyclo[3.2.1]octane sulfonamide showed potent inhibitory activity against NAAA, while the corresponding exo-diastereoisomer was inactive. nih.gov This highlights the importance of the precise three-dimensional arrangement of functional groups for effective receptor binding.

The data from various SAR studies on analogous compounds can be summarized to predict the potential activity of this compound. The ethyl group at the 3-position and the amine at the 8-position are expected to be key pharmacophoric elements. The affinity and selectivity profile will likely be determined by how these groups interact with the specific amino acid residues lining the binding pocket of a target receptor.

Table 1: SAR Insights from Analogs of this compound

Compound SeriesTarget(s)Key SAR FindingsReference
8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanesDAT, SERT, NETN-substitution at the 8-position significantly influences selectivity. An 8-cyclopropylmethyl group increases SERT/DAT selectivity. nih.govresearchgate.net
Pyrazole azabicyclo[3.2.1]octane sulfonamidesNAAAThe endo-configuration of the substituent at the 3-position is crucial for activity. nih.gov
3α-[Bis(4-fluorophenyl)methoxy]tropanesDAT, NET, SERTModifications to the benztropine structure, including the tropane core, affect DAT binding affinity and selectivity. nih.gov
3-Aryl-8-azabicyclo[3.2.1]octan-3-olsD2/D3 ReceptorsN-substituents and aryl groups at the 3-position are key determinants of binding affinity. nih.gov

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Key areas for exploration include:

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods would be highly valuable for accessing specific stereoisomers of 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine, which is critical for understanding its structure-activity relationships.

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction optimization, leading to more efficient and reproducible syntheses.

Green Chemistry Approaches: The use of environmentally benign solvents, reagents, and catalysts, as well as the minimization of waste, should be a primary consideration in the design of new synthetic routes. This could involve exploring biocatalytic methods or reactions that proceed with high atom economy.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Catalytic Asymmetric Synthesis Access to enantiopure compounds, improved biological specificity.Development of suitable catalysts, optimization of reaction conditions.
Flow Chemistry Enhanced safety, improved scalability, precise reaction control.Initial setup costs, potential for clogging with solid byproducts.
Green Chemistry Approaches Reduced environmental impact, increased safety.Identifying suitable green solvents and reagents, ensuring high yields.

Advanced Computational Studies for Predictive Modeling

Computational modeling and simulation are powerful tools for accelerating the discovery and development of new chemical entities. For this compound, advanced computational studies can provide valuable insights into its physicochemical properties, conformational preferences, and potential biological activities.

Future computational research should focus on:

Conformational Analysis: A thorough investigation of the conformational landscape of the 3-azabicyclo[3.2.1]octane scaffold is essential for understanding its interaction with biological targets. montclair.edu Computational methods such as density functional theory (DFT) can be employed to determine the relative energies of different conformers. montclair.edu

Pharmacophore Modeling: Based on the structures of known active compounds containing the 3-azabicyclo[3.2.1]octane scaffold, pharmacophore models can be developed to guide the design of new derivatives with improved affinity and selectivity for specific targets.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of this compound and its derivatives to various biological targets, providing a rational basis for lead optimization.

Exploration of New Chemical Space through Diversification of the Scaffold

The 3-azabicyclo[3.2.1]octane scaffold serves as a versatile template for the generation of diverse chemical libraries. Systematic diversification of the this compound structure is a promising strategy for exploring new chemical space and identifying compounds with novel biological activities.

Key diversification strategies include:

Modification of the Ethyl Group: The ethyl group at the 3-position can be replaced with a variety of other alkyl, aryl, or functionalized groups to probe the structure-activity relationships at this position.

Functionalization of the Amino Group: The primary amine at the 8-position provides a convenient handle for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and sulfonylation.

Introduction of Substituents on the Bicyclic Core: The carbon framework of the bicyclic system can be functionalized to introduce additional points of diversity.

The table below outlines potential diversification points on the this compound scaffold:

PositionPotential ModificationsRationale
N-3 Alkyl chains of varying length, cyclic groups, aromatic rings.To modulate lipophilicity and explore interactions with hydrophobic pockets in target proteins.
C-8 Amino Group Amides, sulfonamides, ureas, secondary and tertiary amines.To introduce hydrogen bond donors and acceptors and to alter the basicity of the molecule.
Bicyclic Core Introduction of hydroxyl, keto, or other functional groups.To create new interaction points and to modify the overall shape and polarity of the molecule.

Investigation of Additional Molecular Targets and Mechanistic Insights

While the broader class of 3-azabicyclo[3.2.1]octane derivatives has been investigated for its interaction with various molecular targets, the specific biological profile of this compound remains largely unexplored. Future research should aim to identify and validate its molecular targets and to elucidate its mechanism of action.

Potential areas of investigation include:

High-Throughput Screening: Screening of this compound and its derivatives against a broad panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, could reveal novel therapeutic opportunities.

Target-Based Assays: Based on the structural similarity to known ligands, focused screening against specific targets, such as muscarinic receptors or monoamine transporters, could be a fruitful approach. google.com

Mechanism of Action Studies: Once a primary molecular target is identified, detailed mechanistic studies will be necessary to understand how the compound modulates the activity of the target and the downstream cellular consequences. This could involve techniques such as X-ray crystallography to determine the co-crystal structure of the compound bound to its target.

Q & A

Q. What are optimized synthetic routes for 3-ethyl-3-azabicyclo[3.2.1]octan-8-amine, and how do reaction conditions influence yield?

The synthesis of azabicyclo compounds often involves [3+2] cycloaddition or reductive amination. For analogs like 8-methyl derivatives, multi-step routes with intermediates such as N-(8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide hydrochloride have been reported . Key factors include:

  • Catalyst selection : Palladium or nickel catalysts for hydrogenation steps.
  • Temperature control : Maintaining 0–5°C during amine alkylation to minimize side products.
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization from ethanol .

Q. Which analytical techniques are critical for characterizing purity and stereochemistry?

  • NMR : ¹H/¹³C NMR to confirm regioselectivity and detect impurities (e.g., residual ethyl groups at C3 vs. C8) .
  • LC-MS : Quantify purity (>90% for in vitro assays; >95% for in vivo studies) and detect diastereomers .
  • X-ray crystallography : Resolve absolute stereochemistry, particularly for bridged bicyclic systems .

Q. How can solubility and stability be optimized for biological assays?

  • Solubility : Use HCl salts (e.g., dihydrochloride derivatives) to enhance aqueous solubility. For non-polar media, DMSO or PEG-400 at <5% v/v .
  • Stability : Store at −20°C under inert gas (N₂/Ar) to prevent oxidation. Preclude exposure to light for UV-sensitive analogs .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Receptor binding : Radioligand displacement assays (e.g., σ receptors, using [³H]DTG).
  • Enzyme inhibition : Fluorescence-based assays for monoamine oxidases or acetylcholinesterases .

Advanced Research Questions

Q. How to address stereochemical inconsistencies in synthetic batches?

Discrepancies in enantiomeric excess (ee) may arise from:

  • Chiral column selection : Use Chiralpak® IA/IB columns with hexane/IPA mobile phases for HPLC analysis.
  • Dynamic resolution : Introduce chiral auxiliaries (e.g., L-tartaric acid) during crystallization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity).
  • Metabolic stability : Test hepatic microsomal stability (human/rat) to rule out false negatives from rapid degradation .

Q. How to design computational models for structure-activity relationship (SAR) studies?

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina with receptor structures (e.g., PDB: 4NBS for σ-1).
  • QSAR parameters : Include logP, polar surface area, and topological torsion descriptors .

Q. What methodologies validate target engagement in vivo?

  • PET imaging : Radiolabel with ¹¹C or ¹⁸F (e.g., [¹¹C]3-ethyl analog for brain penetration studies).
  • Pharmacodynamic markers : Measure downstream biomarkers (e.g., pERK for kinase targets) .

Key Considerations

  • Safety : Handle dihydrochloride salts with PPE (gloves, goggles) due to irritant properties .
  • Data reproducibility : Use certified reference materials (e.g., Thermo Scientific™) for calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.